molecular formula C9H12ClN B8799277 2-(2-Chlorophenyl)propan-2-amine

2-(2-Chlorophenyl)propan-2-amine

Cat. No.: B8799277
M. Wt: 169.65 g/mol
InChI Key: VCYQGFYYGDQOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)propan-2-amine hydrochloride (CAS 50481-48-6) is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . It is an organic compound belonging to the amine class and is supplied as the hydrochloride salt to enhance stability. Researchers should note that this substance is structurally related to a class of compounds studied as synthetic cathinones, which are new psychoactive substances (NPS) . As such, it is a subject of interest in forensic science and toxicology research for the identification and risk assessment of emerging drug threats . Studies on related chloro-cathinones explore their potential to cause neuronal damage, including mechanisms like cytotoxicity in neuroblastoma cell lines, increases in reactive oxygen species, mitochondrial membrane potential depolarization, and inhibition of the enzyme acetylcholinesterase (AChE) . This product is strictly labeled For Research Use Only and is intended for laboratory research purposes in controlled settings. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(2-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H12ClN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3

InChI Key

VCYQGFYYGDQOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenylpropan-2-amine

Variations in chlorine substituent positions significantly alter molecular properties. Key examples include:

2-(3-Chlorophenyl)propan-2-amine
  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : 169.65 g/mol
  • SMILES : CC(C)(C1=CC(=CC=C1)Cl)N
  • InChIKey : RJFOLCUYDLFKFW-UHFFFAOYSA-N
  • Predicted pKa is 9.05, indicating moderate basicity .
2-(4-Chlorophenyl)propan-2-amine
  • Molecular Formula : C₉H₁₂ClN
  • Key Differences: Para-substitution enhances symmetry, which may improve crystallinity. No direct data are provided, but para-substituted analogs generally exhibit higher metabolic stability due to reduced steric effects.

Table 1: Positional Isomers of Chlorophenylpropan-2-amine

Compound Substituent Position Molecular Weight (g/mol) Predicted pKa Notable Properties
2-(2-Chlorophenyl)propan-2-amine 2-chloro 169.65 - High steric hindrance
2-(3-Chlorophenyl)propan-2-amine 3-chloro 169.65 9.05 Moderate solubility
2-(4-Chlorophenyl)propan-2-amine 4-chloro 169.65 - Improved crystallinity (inferred)

Di-Substituted Halogen Derivatives

Addition of halogens alters electronic properties and binding affinities:

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
  • Molecular Formula : C₉H₁₂Cl₂FN
  • Molecular Weight : 224.1 g/mol
  • CAS : 1306604-78-3
  • The hydrochloride salt increases aqueous solubility .
2-(3,5-Dichlorophenyl)propan-2-amine
  • Molecular Formula : C₉H₁₁Cl₂N
  • CAS : 129960-45-8
  • Key Differences : Dual chloro substituents amplify lipophilicity, which may enhance receptor binding but reduce solubility.

Table 2: Di-Substituted Halogen Derivatives

Compound Substituents Molecular Weight (g/mol) Notable Properties
2-(2-Chloro-4-fluorophenyl)propan-2-amine 2-Cl, 4-F 224.1 Enhanced polarity, HCl salt form
2-(3,5-Dichlorophenyl)propan-2-amine 3-Cl, 5-Cl 208.10 High lipophilicity
2-(2,4-Dichlorophenyl)propan-2-amine HCl 2-Cl, 4-Cl 240.56 Increased molecular weight

Functional Group Variants

Modifications to the amine or phenyl group yield distinct pharmacological profiles:

1-(2-Methoxyphenyl)-N-methylpropan-2-amine (2-Methoxymethamphetamine)
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Key Differences : Methoxy group increases hydrogen-bonding capacity, while N-methylation enhances metabolic stability. Reported purity: 97.30% .
2-Methyl-1-(2-methylphenyl)propan-2-amine
  • Molecular Formula : C₁₁H₁₇N
  • SMILES : NC(C)(C)Cc1ccccc1C

Table 3: Functional Group Variants

Compound Functional Modification Molecular Weight (g/mol) Notable Properties
1-(2-Methoxyphenyl)-N-methylpropan-2-amine Methoxy, N-methyl 179.26 High purity, stimulant potential
2-Methyl-1-(2-methylphenyl)propan-2-amine Methyl substituents 163.26 Enhanced lipophilicity

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A common approach involves the nucleophilic substitution of halogenated intermediates. The reaction typically starts with 2-(2-chlorophenyl)propan-2-ol, which is converted to the corresponding chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-(2-chlorophenyl)-2-chloropropane is then subjected to amination with ammonia or ammonium hydroxide under high-pressure conditions .

Reaction Scheme:

2-(2-Chlorophenyl)propan-2-ol+SOCl22-(2-Chlorophenyl)-2-chloropropane+HCl+SO2\text{2-(2-Chlorophenyl)propan-2-ol} + \text{SOCl}2 \rightarrow \text{2-(2-Chlorophenyl)-2-chloropropane} + \text{HCl} + \text{SO}2
2-(2-Chlorophenyl)-2-chloropropane+NH3This compound+HCl\text{2-(2-Chlorophenyl)-2-chloropropane} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

Key Parameters:

  • Temperature: 80–100°C for chlorination; 120–150°C for amination.

  • Solvent: Dichloromethane (DCM) for chlorination; aqueous ethanol for amination.

  • Yield: 65–72% .

Reductive Amination of 2-(2-Chlorophenyl)acetone

Reductive amination offers a streamlined route by reacting 2-(2-chlorophenyl)acetone with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (Pd/C) is typically employed .

Reaction Scheme:

2-(2-Chlorophenyl)acetone+NH4OAc+NaBH3CNThis compound+AcOH\text{2-(2-Chlorophenyl)acetone} + \text{NH}4\text{OAc} + \text{NaBH}3\text{CN} \rightarrow \text{this compound} + \text{AcOH}

Optimized Conditions:

  • Molar ratio (ketone:ammonium acetate): 1:2.5.

  • Solvent: Methanol or tetrahydrofuran (THF).

  • Catalyst: 10% Pd/C for hydrogenation.

  • Yield: 78–85% .

Oxidative Methods Using Hypervalent Iodine Reagents

Recent studies highlight the use of bis[(trifluoroacetoxy)iodo]benzene (BTI) as an oxidizing agent in a one-pot synthesis. This method involves the oxidative coupling of 2-chloroacetophenone with ammonium hydroxide in acetonitrile-water mixtures .

Reaction Mechanism:

  • Oxidation: BTI oxidizes 2-chloroacetophenone to an intermediate α-ketoamide.

  • Rearrangement: The α-ketoamide undergoes Hofmann rearrangement to form the primary amine.

  • Methylation: Subsequent methylation with methyl iodide yields the tertiary amine.

Conditions:

  • Temperature: 20–25°C.

  • Reaction time: 24 hours.

  • Yield: 71% .

Grignard Reaction with 2-Chlorophenylmagnesium Bromide

This method utilizes a Grignard reagent to construct the carbon skeleton. 2-Chlorophenylmagnesium bromide is reacted with acetone cyanohydrin, followed by hydrolysis and reduction to yield the target amine .

Steps:

  • Grignard Formation:

    2-Chlorobromobenzene+Mg2-Chlorophenylmagnesium bromide\text{2-Chlorobromobenzene} + \text{Mg} \rightarrow \text{2-Chlorophenylmagnesium bromide}
  • Nucleophilic Addition:

    2-Chlorophenylmagnesium bromide+Acetone cyanohydrinIntermediate nitrile\text{2-Chlorophenylmagnesium bromide} + \text{Acetone cyanohydrin} \rightarrow \text{Intermediate nitrile}
  • Hydrolysis and Reduction:

    NitrileH2O, HClAmideLiAlH4This compound\text{Nitrile} \xrightarrow{\text{H}_2\text{O, HCl}} \text{Amide} \xrightarrow{\text{LiAlH}_4} \text{this compound}

Yield: 60–68% .

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Reagents Conditions Yield Advantages Limitations
Nucleophilic SubstitutionSOCl₂, NH₃80–150°C, DCM/EtOH65–72%Simple reagentsHigh temperatures, moderate yields
Reductive AminationNaBH₃CN, Pd/CRT–60°C, MeOH/THF78–85%High yields, mild conditionsCost of catalysts
Oxidative CouplingBTI, NH₄OH20–25°C, MeCN/H₂O71%One-pot synthesisLong reaction time
Grignard Reaction2-ClPhMgBr, LiAlH₄0–25°C, Et₂O60–68%Constructs carbon skeletonMulti-step, air-sensitive reagents

Industrial-Scale Production Insights

For large-scale synthesis, the reductive amination route is preferred due to its balance of yield and cost-effectiveness. Industrial protocols often employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 30–40% compared to batch processes . Key considerations include:

  • Purification: Recrystallization from ethanol-water mixtures achieves >99% purity.

  • Waste Management: Recycling solvents and neutralizing acidic byproducts with sodium bicarbonate.

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Chlorophenyl)propan-2-amine?

Methodological Answer:
The synthesis of this compound typically involves alkylation or reductive amination strategies. For example, the hydrochloride salt of this compound (this compound hydrochloride) can be prepared via nucleophilic substitution using 2-chlorophenyl precursors and isopropylamine derivatives under controlled pH conditions . Key steps include:

  • Alkylation : Reacting 2-chloroacetophenone with methylamine in the presence of a reducing agent (e.g., LiAlH₄) to form the amine.
  • Purification : Crystallization or column chromatography to isolate the product.
    Validation via LC-MS or NMR (¹H/¹³C) is critical to confirm purity and structure .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. This is particularly effective for verifying stereochemistry and bond angles .
  • Spectroscopy :
    • NMR : ¹H NMR (δ ~1.5 ppm for methyl groups; aromatic protons in δ 7.0–7.5 ppm) and ¹³C NMR to confirm the chlorophenyl backbone .
    • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-Cl vibration) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 184.1) .

Advanced: How can conformational analysis resolve contradictions in crystallographic and computational data for this compound?

Methodological Answer:
Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent interactions. To address this:

  • Software Tools : Use ORTEP-3 for graphical visualization of thermal ellipsoids and WinGX for symmetry analysis to identify torsional strain or non-covalent interactions .
  • Computational Validation : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., using Gaussian or ORCA) to compare with experimental bond lengths and angles .
  • Cross-Validation : Overlay crystallographic data with DFT-optimized structures to identify outliers (e.g., deviations >0.05 Å in bond lengths) .

Advanced: What strategies mitigate the compound’s hygroscopicity during biological assays?

Methodological Answer:
The hydrochloride salt form (e.g., this compound hydrochloride) is preferred for stability. Methodological steps include:

  • Storage : Anhydrous conditions (desiccators with silica gel) and inert atmospheres (N₂/Ar) .
  • Analytical Monitoring : Use Karl Fischer titration to quantify water content and TGA/DSC to assess decomposition thresholds .
  • Formulation : Encapsulation in liposomes or cyclodextrins to reduce moisture interaction in in vitro assays .

Advanced: How does the chlorophenyl group influence receptor binding in pharmacological studies?

Methodological Answer:
The 2-chlorophenyl moiety enhances lipophilicity and steric bulk, potentially modulating affinity for CNS targets (e.g., serotonin or dopamine transporters). Experimental approaches include:

  • Docking Studies : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., comparing binding scores with non-chlorinated analogs) .
  • SAR Analysis : Synthesize derivatives (e.g., 4-chloro or fluorinated analogs) and measure IC₅₀ values via radioligand displacement assays .
  • Electrophysiology : Patch-clamp studies to assess ion channel modulation (e.g., NMDA receptor inhibition) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Refer to SDS guidelines for amine derivatives:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions may stem from assay conditions or impurity profiles. Solutions include:

  • Replication : Validate results across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) .
  • Impurity Profiling : Use HPLC-UV/HRMS to identify byproducts (e.g., oxidation or dimerization products) .
  • Dose-Response Curves : Perform 8-point dilution series to ensure linearity and calculate accurate EC₅₀ values .

Regulatory: Is this compound subject to controlled substance regulations?

Methodological Answer:
While structural analogs (e.g., 3-Fluoroetamfetamine) are regulated in some jurisdictions, researchers must consult local guidelines (e.g., DEA or ECHA listings). Key steps:

  • Database Checks : Verify CAS RN 1332765-99-7 in PubChem or ECHA databases for compliance .
  • Documentation : Maintain records of synthesis routes and end-use declarations to align with the Controlled Substances Act .

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